molecular formula C11H16N2O4S B2565795 1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid CAS No. 940271-54-5

1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid

Cat. No.: B2565795
CAS No.: 940271-54-5
M. Wt: 272.32
InChI Key: LVUDEWHCTFCURS-UHFFFAOYSA-N
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Description

These compounds share a core scaffold of a piperidine-4-carboxylic acid substituted with a sulfonyl-linked heterocyclic group. Key features include:

  • Piperidine ring: Provides conformational flexibility for diverse molecular interactions .
  • Sulfonyl group: Enhances hydrogen bonding and solubility in polar solvents .
  • Heterocyclic substituent: Modulates electronic properties and reactivity.

Properties

IUPAC Name

1-(1-methylpyrrol-3-yl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-12-5-4-10(8-12)18(16,17)13-6-2-9(3-7-13)11(14)15/h4-5,8-9H,2-3,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVUDEWHCTFCURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)S(=O)(=O)N2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Sulfonylation: The pyrrole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as pyridine.

    Piperidine Ring Formation: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors.

    Carboxylation: Finally, the carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often employing catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or alcohols replace the sulfonyl chloride.

    Hydrolysis: The ester or amide derivatives of the compound can undergo hydrolysis in the presence of acids or bases to yield the carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds with similar piperidine and sulfonamide structures exhibit antibacterial properties. For instance, studies have shown that piperidine derivatives can effectively inhibit bacterial strains such as Salmonella typhi and Bacillus subtilis. The sulfonamide group is known to enhance the antibacterial activity by interfering with bacterial folic acid synthesis, which is crucial for their growth and reproduction .

Enzyme Inhibition

The sulfonyl moiety in this compound contributes to its ability to inhibit various enzymes. For example, compounds similar to 1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease. AChE inhibitors are particularly significant in treating neurological disorders such as Alzheimer's disease, while urease inhibitors can be relevant in managing urinary tract infections .

Cancer Chemotherapy

The structural features of this compound suggest potential applications in cancer therapy. Compounds with similar functionalities have been explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including enzyme inhibition and disruption of cell signaling pathways .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized a series of piperidine derivatives, including those with sulfonamide groups, assessing their antibacterial and enzyme inhibitory activities. The most active compounds demonstrated significant inhibition against AChE with IC50 values comparable to established inhibitors .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of pyrrole-based compounds. The results indicated that certain derivatives exhibited cytotoxic effects on various cancer cell lines, prompting further exploration into their mechanisms of action and potential therapeutic applications .

Mechanism of Action

The mechanism by which 1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The carboxylic acid group may also participate in hydrogen bonding and ionic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below compares molecular parameters of the target compound’s closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Features Key References
1-[(3-Fluorophenyl)sulfonyl]piperidine-4-carboxylic acid C₁₂H₁₄FNO₄S 287.31 3-Fluorophenyl sulfonyl group
1-{[5-(Aminocarbonyl)-1-methyl-1H-pyrrol-3-yl]sulfonyl}piperidine-4-carboxylic acid C₁₂H₁₇N₃O₅S 315.35 1-Methylpyrrole with 5-aminocarbonyl group
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid C₁₁H₁₅N₂O₅S 299.32 3,5-Dimethylisoxazole sulfonyl group
1-[(3-Acetylphenyl)sulfonyl]piperidine-4-carboxylic acid C₁₄H₁₇NO₅S 323.36 3-Acetylphenyl sulfonyl group
1-[(5-Chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxylic acid C₁₀H₁₂ClNO₄S₂ 309.79 5-Chlorothiophene sulfonyl group

Key Observations :

  • Substituent Diversity : The heterocyclic or aromatic substituents vary in electronic properties. For example, the 3-fluorophenyl group (electron-withdrawing) contrasts with the 1-methylpyrrole (electron-donating) in the target compound.
  • Molecular Weight : Ranges from 287.31 (fluorophenyl analog) to 323.36 (acetylphenyl analog), influenced by substituent size and functional groups.

Physicochemical and Reactivity Comparisons

Solubility and Hydrogen Bonding
  • 1-[(3-Acetylphenyl)sulfonyl]piperidine-4-carboxylic acid : Exhibits enhanced solubility in polar solvents due to the acetyl group’s hydrogen-bonding capacity .
  • 1-[(3-Fluorophenyl)sulfonyl]piperidine-4-carboxylic acid : Lower solubility compared to acetylated analogs, as the fluorine atom is less polarizable .
  • Target Compound (inferred) : The 1-methylpyrrole substituent may reduce solubility relative to acetylated analogs but improve lipophilicity for membrane permeability.

Biological Activity

1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its chemical properties, mechanisms of action, and relevant case studies.

Basic Information

  • Chemical Formula: C₁₁H₁₆N₂O₄S
  • Molecular Weight: 272.33 g/mol
  • IUPAC Name: 1-(1-methylpyrrol-3-yl)sulfonylpiperidine-4-carboxylic acid
  • PubChem CID: 17476060

Structural Representation

PropertyValue
AppearancePowder
Storage TemperatureRoom Temperature
MDL No.MFCD09389740
Standard InChIInChI=1S/C11H16N2O4S/c1-12...

Research indicates that compounds containing piperidine and pyrrole moieties exhibit a range of biological activities, including antibacterial, antiviral, and enzyme inhibitory effects. The sulfonyl group in this compound is particularly significant for its pharmacological properties.

Antibacterial Activity

Pyrrole derivatives have shown promising antibacterial activity against various strains. For instance, a study highlighted that pyrrole benzamide derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli . While specific data on the compound is limited, its structural similarity suggests it may exhibit comparable activity.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable. Research on similar piperidine derivatives has demonstrated strong inhibitory effects on acetylcholinesterase (AChE) and urease, with IC₅₀ values significantly lower than standard reference compounds . These findings suggest that this compound may also possess similar enzyme inhibitory properties.

Study on Antiviral Activity

A study explored the antiviral potential of piperidine derivatives against influenza virus, revealing that certain analogs inhibited viral replication . Although specific results for the target compound are not available, the findings imply a potential avenue for further investigation into its antiviral properties.

Research on Anticancer Properties

Piperidine derivatives have been investigated for their anticancer activities. Compounds with similar structures have shown effectiveness in inhibiting tumor growth and proliferation . The sulfonamide functionality is often linked to enhanced anticancer activity, suggesting that our compound could be a candidate for further study in cancer therapeutics.

Q & A

Q. What are the standard synthetic routes for 1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves sulfonylation of the piperidine-4-carboxylic acid scaffold. A common method includes reacting 1-methyl-1H-pyrrole-3-sulfonyl chloride with piperidine-4-carboxylic acid derivatives under basic conditions (e.g., using pyridine as a catalyst). Key parameters for optimization include:

  • Temperature : Reflux conditions (e.g., 80–100°C) to enhance reaction efficiency.
  • Solvent selection : Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) improve solubility of intermediates.
  • Purification : Column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify sulfonyl and piperidine ring connectivity. For example, characteristic shifts for the sulfonyl group appear at δ 3.0–3.5 ppm in 1^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C12_{12}H18_{18}N2_2O4_4S: 310.09 g/mol).
  • Infrared Spectroscopy (IR) : Peaks near 1150 cm1^{-1} (S=O stretching) and 1700 cm1^{-1} (carboxylic acid C=O) .

Q. What safety precautions are recommended during handling?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes. Consult a physician immediately if irritation persists .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Molecular docking studies (using software like AutoDock or Schrödinger) can simulate binding affinities. Key steps:

  • Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrases or kinase domains).
  • Conformational Analysis : Assess the compound’s 3D structure to identify pharmacophoric features (e.g., sulfonyl group as a hydrogen bond acceptor) .
  • Validation : Compare docking scores with experimental IC50_{50} values from enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Curves : Validate activity thresholds using standardized assays (e.g., IC50_{50} values in triplicate).
  • Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out non-specific interactions.
  • Structural Analog Comparison : Compare with analogs (e.g., 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides) to isolate structure-activity relationships (SAR) .

Q. How can synthetic yields be improved for scaled-up production in preclinical studies?

  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation.
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >90% yield.
  • In-Situ Monitoring : Employ TLC or HPLC to track intermediate formation and minimize side reactions .

Q. What regulatory considerations apply to impurity profiling during pharmaceutical development?

  • ICH Guidelines : Follow Q3A(R2) for identifying and quantifying impurities (>0.1% threshold).
  • HPLC Methods : Use C18 columns with mobile phases of methanol/buffer (65:35) at pH 4.6 (sodium acetate) for separation .

Methodological Challenges and Solutions

Q. How are stability studies designed to assess the compound’s shelf life under varying conditions?

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products.
  • Analytical Metrics : Monitor purity loss via HPLC and quantify major degradants (e.g., hydrolysis of the sulfonyl group) .

Q. What in vitro assays are suitable for evaluating its pharmacokinetic (PK) properties?

  • Caco-2 Permeability : Predict intestinal absorption.
  • Microsomal Stability : Incubate with liver microsomes to estimate metabolic clearance.
  • Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free fraction .

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